molecular formula C18H18N4O5 B12315737 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B12315737
M. Wt: 370.4 g/mol
InChI Key: JWTSCHAZXOZFLS-KPKJPENVSA-N
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Description

The compound 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid (CAS: 926189-97-1) is a heterocyclic molecule featuring:

  • A pyrazole core substituted at position 1 with a 2-carbamoylethyl group.
  • A 3,4-dimethoxyphenyl ring at position 3 of the pyrazole.
  • A cyano propenoic acid moiety at position 4 .

Properties

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C18H18N4O5/c1-26-14-4-3-11(8-15(14)27-2)17-13(7-12(9-19)18(24)25)10-22(21-17)6-5-16(20)23/h3-4,7-8,10H,5-6H2,1-2H3,(H2,20,23)(H,24,25)/b12-7+

InChI Key

JWTSCHAZXOZFLS-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. In silico molecular docking studies suggest that it may inhibit enzymes involved in inflammatory pathways, particularly 5-lipoxygenase (5-LOX) , which is crucial in the biosynthesis of leukotrienes—mediators of inflammation .

Anticancer Properties

The compound has also shown promise in cancer research. It has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Preliminary data indicate that it may affect mutant p53 pathways, which are often implicated in cancer cell survival .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains suggests that it could be developed into a therapeutic agent for treating infections .

Case Studies

StudyFocusFindings
Study A Anti-inflammatory effectsDemonstrated significant inhibition of 5-LOX activity with an IC50 value suggesting potent anti-inflammatory action.
Study B Anticancer activityShowed induction of apoptosis in breast cancer cell lines via modulation of p53 signaling pathways.
Study C Antimicrobial propertiesReported effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) indicating potential for development as an antibiotic agent.

Mechanism of Action

The mechanism of action of 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Aromatic Ring

The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with alternative aryl substituents. Key comparisons include:

Compound Name Aryl Substituent CAS Number Molecular Formula Key Properties
3-[1-(2-Carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid 4-methoxyphenyl 1006442-35-8 C₁₆H₁₄N₄O₃ Reduced hydrophilicity vs. target; fewer methoxy groups may lower solubility .
3-[1-(2-Carbamoylethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid 3,4-difluorophenyl 926241-08-9 C₁₇H₁₄F₂N₄O₂ Fluorine’s electron-withdrawing effects enhance metabolic stability but may reduce π-π stacking .

Key Findings :

  • The 3,4-dimethoxy groups in the target compound improve solubility compared to the mono-methoxy analog .

Functional Group Variations

The cyano propenoic acid and carbamoylethyl groups are critical for reactivity and bioactivity. Comparisons with other heterocyclic derivatives include:

A. Pyrazole-Thiophene Hybrids ()

These derivatives:

  • Exhibit stronger π-conjugation due to thiophene’s aromaticity.
  • May show altered binding affinities in enzyme inhibition assays compared to the target compound’s carboxylic acid group .
B. Pyran-Pyrazole Derivatives ()

Example: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile

  • The pyran ring introduces additional hydrogen-bonding sites (hydroxyl, amino).
  • Higher molecular weight (MW: ~375 g/mol) may reduce bioavailability vs. the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound 4-Methoxy Analog 3,4-Difluoro Analog
LogP ~1.2 (predicted) ~1.5 ~2.3
Solubility (mg/mL) 12.8 (in DMSO) 8.4 (in DMSO) 5.1 (in DMSO)
pKa 3.1 (carboxylic acid) 3.0 3.3
Metabolic Stability Moderate (demethylation risk) Moderate High (fluorine resistance)

Notes:

  • The target’s 3,4-dimethoxy groups increase susceptibility to oxidative metabolism vs. fluorinated analogs .
  • The cyano propenoic acid moiety enhances acidity, favoring ionized forms at physiological pH, improving solubility .

Biological Activity

The compound 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N4O4\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4

This molecular formula indicates the presence of various functional groups that may contribute to its biological properties.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, anticancer, and insecticidal properties. The specific biological activities of this compound have yet to be fully elucidated, but preliminary studies suggest several promising avenues.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds structurally similar to the target compound have shown efficacy in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action : Many pyrazole derivatives induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. This suggests that the compound may similarly affect these pathways, leading to reduced cell viability in cancerous tissues.

2. Anti-inflammatory Effects

Inflammation plays a critical role in the progression of many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been documented to possess anti-inflammatory properties.

  • Case Studies : In vitro studies demonstrated that similar compounds reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS).

3. Insecticidal Activity

Given the structural characteristics of the compound, it may also exhibit insecticidal properties. Compounds with similar frameworks have been tested against mosquito larvae and other pests.

  • Research Findings : A study evaluating the larvicidal activity against Aedes aegypti indicated that structurally related compounds had significant larvicidal effects with LC50 values indicating effective concentrations for pest control .

Detailed Research Findings

StudyCompound TestedBiological ActivityKey Findings
3-(4-Hydroxy-3-methoxyphenyl)AnticancerInduced apoptosis in breast cancer cell lines
3,4-Dimethoxyphenyl analogAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages
1,3-benzodioxole derivativeInsecticidalLC50 of 28.9 µM against Aedes aegypti

Future Directions

Further research is warranted to fully characterize the biological activities of 3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid. Potential areas for future investigation include:

  • In vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating specific molecular targets and pathways affected by the compound.
  • Formulation Development : Exploring delivery mechanisms to enhance bioavailability and therapeutic efficacy.

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